Product packaging for 3,4-dihydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]benzamide(Cat. No.:CAS No. 304481-60-5)

3,4-dihydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]benzamide

Cat. No.: B1146080
CAS No.: 304481-60-5
M. Wt: 272.26 g/mol
InChI Key: GWVYHPUGEQGQSF-NVNXTCNLSA-N
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Description

3,4-dihydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]benzamide, also known as this compound, is a useful research compound. Its molecular formula is C14H12N2O4 and its molecular weight is 272.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O4 B1146080 3,4-dihydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]benzamide CAS No. 304481-60-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

304481-60-5

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

3,4-dihydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H12N2O4/c17-11-4-2-1-3-10(11)8-15-16-14(20)9-5-6-12(18)13(19)7-9/h1-8,17-19H,(H,16,20)/b15-8-

InChI Key

GWVYHPUGEQGQSF-NVNXTCNLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC(=C(C=C2)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)O)O)O

Synonyms

3,4-Dihydroxybenzoic Acid 2-[(2-Hydroxyphenyl)methylene]hydrazide;  3,4-Dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide; 

Origin of Product

United States

Atpases V Atpases in Biological Systems Research

Fundamental Roles of V-ATPases in Cellular Homeostasis and Physiological Processes

The primary function of V-ATPases is the active transport of protons across cellular membranes, utilizing the energy derived from ATP hydrolysis nih.govsigmaaldrich.com. This proton pumping establishes and maintains the low pH within organelles, which is essential for the optimal activity of resident enzymes, such as the acid hydrolases in lysosomes nih.govsigmaaldrich.com. In addition to organellar acidification, V-ATPases are involved in processes like receptor-mediated endocytosis, where the acidic environment facilitates the dissociation of ligand-receptor complexes nih.gov. In specialized cells like osteoclasts, plasma membrane V-ATPases are directly responsible for acidifying the extracellular space, a critical step in bone resorption nih.govnih.govuni.lu. Research utilizing specific inhibitors like KM91104 helps to dissect the involvement of V-ATPases in these fundamental processes by allowing researchers to perturb V-ATPase function and observe the downstream cellular and physiological consequences.

Structural and Functional Elucidation of V-ATPase Subunit Complexes

V-ATPases are large, multi-subunit complexes composed of two main domains: the soluble V₁ domain, responsible for ATP hydrolysis, and the membrane-embedded V₀ domain, which mediates proton translocation nih.govnih.govvwr.comnih.gov. The V₁ domain consists of subunits A through H, typically in a stoichiometry of A₃B₃CDE₃FG₃H. The V₀ domain is comprised of subunits a, c, c″, d, and e, with a stoichiometry that can vary, such as ac₉c″de nih.govnih.gov.

Mammalian V-ATPases exhibit further complexity through the existence of multiple isoforms for several subunits, including four isoforms for the 'a' subunit (a1, a2, a3, and a4) nih.gov. These isoforms can exhibit tissue- and organelle-specific localization, contributing to the diverse functions of V-ATPases nih.gov. For instance, the a3 subunit is highly expressed in osteoclasts and is crucial for the function of V-ATPases at the ruffled border membrane, which is essential for bone resorption nih.govuni.lu.

Conceptual Framework for V-ATPase Subunit Interactions as Research Targets

The intricate function of V-ATPases relies on precise interactions between their numerous subunits. These interactions are not only vital for the assembly and structural integrity of the V₁ and V₀ domains but also play a crucial role in regulating enzyme activity, including the reversible dissociation of the V₁ and V₀ sectors nih.gov. Understanding these subunit interactions provides a conceptual framework for targeting specific aspects of V-ATPase function in research and potentially in therapeutic development.

Research has demonstrated that disrupting specific subunit interactions can impact V-ATPase activity and associated cellular processes. The interaction between the a3 and B2 subunits, for example, has been identified as particularly relevant in osteoclasts and is considered a viable target for modulating bone resorption nih.govnih.govuni.lu.

KM91104 fits into this framework as a compound designed to specifically interfere with the a3-B2 subunit interaction. By targeting this particular interface, researchers can investigate the functional consequences of disrupting the a3-B2 interaction without broadly inhibiting all V-ATPase activity, which could have widespread cellular effects due to the enzyme's ubiquitous nature. Studies using KM91104 have provided insights into the importance of the a3-B2 interaction for osteoclast-mediated bone resorption nih.gov. For instance, KM91104 has been shown to inhibit osteoclast resorption in vitro nih.gov.

Detailed research findings on KM91104's effects include its inhibitory concentration (IC₅₀) values in specific in vitro assays. KM91104 has an IC₅₀ of 2.3 µM for inhibiting V-ATPase activity in vitro and an IC₅₀ of 1.2 µM for inhibiting osteoclast resorption on synthetic hydroxyapatite (B223615) surfaces and dentin slices in an in vitro osteoclast model using RANKL-differentiated RAW 264.7 cells. These studies indicate that KM91104 can inhibit osteoclast resorption without significantly affecting cell viability or differentiation at these concentrations nih.gov. An inactive analog, KM91201, was also utilized in some studies to provide a comparative control nih.gov.

The use of compounds like KM91104 that target specific subunit interactions represents a refined approach in V-ATPase research, allowing for a more nuanced understanding of the enzyme's complex regulation and its roles in various biological contexts.

Compound Information

Here is a table listing the chemical compounds mentioned in this article and their corresponding PubChem CIDs:

Compound NamePubChem CID
KM91104832872
KM91201Not Available

Research Findings: In Vitro Inhibition by KM91104

The following table summarizes key in vitro inhibition data reported for KM91104:

AssayIC₅₀ ValueModel SystemSource
V-ATPase Inhibition (in vitro)2.3 µMNot specified (in vitro assay)
Osteoclast Resorption Inhibition (in vitro)1.2 µMRANKL-differentiated RAW 264.7 cells

Academic Investigations of Km91104 As a Selective V Atpase Inhibitor

Discovery and Preclinical Identification of KM91104

The compound KM91104, chemically known as 3,4-dihydroxy-N′-(2-hydroxybenzylidene)benzohydrazide, was identified through screening efforts aimed at finding inhibitors of specific V-ATPase protein-protein interactions. nih.gov This approach was based on the knowledge of subunit interactions within the V-ATPase complex, specifically focusing on the a3-B2 subunit pair. nih.govscholaris.ca An in vitro ELISA-based binding model for the a3-B2 interaction was adapted for high-throughput screening, leading to the identification of KM91104 as a hit compound. nih.gov

Preclinical identification involved evaluating KM91104's effects in cellular models, particularly osteoclasts, which heavily rely on V-ATPase activity for bone resorption. wikipedia.orgnih.govscholaris.ca Studies demonstrated that KM91104 effectively inhibited bone resorption by osteoclasts, a process entirely dependent on V-ATPase-mediated acid secretion. nih.govscholaris.ca Importantly, KM91104 achieved this inhibition without negatively impacting osteoclast formation, maturation, or viability at effective concentrations. nih.govscholaris.ca An inactive analog, KM91201, was also used in these studies, failing validation screens due to an unacceptably high IC₅₀, further supporting the specificity of KM91104's effects. nih.gov The chemical structure of KM91104 has been reported. nih.gov

Subunit-Specific Inhibition of V-ATPase by KM91104: Focus on a3-B2 Interaction

KM91104 is characterized as a cell-permeable V-ATPase inhibitor that specifically targets the interaction between the a3 and B2 subunits. medchemexpress.comselleckchem.combiocompare.comglpbio.cnabmole.com Research indicated that the a3-B2 interaction has a moderately higher affinity compared to other subunit pairs, potentially driving its formation. scholaris.ca This interaction is considered important for the stator function of the 'a' subunit, its role in docking the V₁ to the V₀ sector, and potentially in intra-complex regulatory signaling. scholaris.ca

Studies utilizing an in vitro a3-B2 ELISA binding model showed that KM91104 inhibits this specific protein interaction. nih.govscholaris.ca The concentration required for inhibiting osteoclast resorption (IC₅₀ of approximately 1.2 µM) was found to be very similar to that required for inhibiting the in vitro a3-B2 protein interaction (IC₅₀ of 2.3 µM). nih.govscholaris.camerckmillipore.comsigmaaldrich.com This correlation supports the hypothesis that KM91104's inhibitory effect on V-ATPase function in cells is mediated through the disruption of the a3-B2 interaction. nih.govscholaris.ca

The a3 subunit is particularly relevant in osteoclasts, where it is found in late endosomes/lysosomes and the ruffled border plasma membrane, and its function appears irreplaceable in these cells despite the expression of other 'a' isoforms. wikipedia.orgnih.govresearchgate.net The B2 subunit is also highly expressed in osteoclasts and is the only B isoform present in these cells. nih.govscbt.com The specific targeting of the a3-B2 interaction by KM91104 suggests a potential for selectively affecting V-ATPase function in cells and tissues where these isoforms are predominantly expressed, such as osteoclasts. nih.govscbt.com

Here is a table summarizing the inhibitory concentrations of KM91104:

AssayIC₅₀ (µM)Citation
In vitro a3-B2 protein interaction2.3 nih.govscholaris.camerckmillipore.comsigmaaldrich.com
Osteoclast bone resorption (in vitro)1.2 nih.govscholaris.camerckmillipore.comsigmaaldrich.com

Mechanistic Dissection of KM91104-Mediated V-ATPase Dysfunction

The precise, broader cellular mechanism by which KM91104 inhibits V-ATPase function through a3-B2 disruption requires further detailed investigation. scholaris.ca However, it is speculated that small molecule inhibitors of the a3-B2 interaction, like KM91104, might destabilize the association between the V₁ and V₀ sectors of the V-ATPase complex. nih.govscholaris.ca This association is crucial for active proton translocation in vivo. nih.govscholaris.ca

While the initial hypothesis suggested that inhibiting the a3-d2 interaction might lead to V₁V₀ disassociation, experimental results with other inhibitors did not confirm this. scholaris.ca Instead, findings suggested that inhibiting specific protein-protein interactions within the V-ATPase, such as a3-d2, inhibited V-ATPase activity without necessarily causing V₁V₀ disassociation. scholaris.ca This led to a decrease in osteoclast resorptive activity. scholaris.ca Based on current literature and findings, it is speculated that the interaction between 'a' and 'd' subunits may be involved in aligning subunits, acting as a regulatory mechanism during association or disassociation, or preventing reverse rotation during proton transport. scholaris.ca

For KM91104 targeting the a3-B2 interaction, the mechanism could involve disrupting catalytic function, interfering with proton translocation, affecting V-ATPase trafficking to the plasma membrane, or interfering with actin ring formation in osteoclasts. scholaris.ca The similarity in IC₅₀ values for inhibiting a3-B2 interaction and osteoclast resorption strongly suggests a direct link between disrupting this subunit interaction and inhibiting the proton pump's function in a cellular context. nih.govscholaris.ca

Further research is needed to fully dissect the mechanistic consequences of disrupting the a3-B2 interaction by KM91104 at the molecular and cellular levels. scholaris.ca This includes detailed experiments such as ATP hydrolysis assays and proton transport assays to further elucidate the role of this specific interaction and how its inhibition by KM91104 leads to V-ATPase dysfunction. scholaris.ca

Molecular and Cellular Mechanistic Studies of Km91104 Action

Elucidation of KM91104's Impact on Intracellular pH Regulation

Studies have demonstrated that KM91104 influences intracellular pH (pHi). Specific inhibition of V-ATPase with KM91104 has been shown to lead to a decrease in cytosolic pH in human hepatic stellate cells (hHSCs). science.govnih.govucl.ac.ukresearchgate.net This effect is consistent with the role of V-ATPase in maintaining pHi homeostasis. science.govnih.govresearchgate.net While V-ATPase is known for acidifying organelles, it also contributes to maintaining the resting pHi in some cells, and its inhibition can lead to cytosolic acidification. science.gov

Analysis of KM91104-Induced Alterations in Lysosomal Acidification and Vesicular Trafficking

KM91104's primary target, V-ATPase, is critical for the acidification of lysosomes and other vesicular compartments. thno.orgfrontiersin.orgnih.govresearchgate.net By inhibiting V-ATPase, KM91104 disrupts the normal acidic environment within these organelles. Research indicates that KM91104 treatment leads to increased lysosomal pH. science.govnih.govresearchgate.net This disruption of lysosomal acidification can have downstream effects on processes that rely on the low pH environment of lysosomes, such as enzymatic degradation and receptor-mediated endocytosis. thno.orgfrontiersin.org

Furthermore, V-ATPases are involved in vesicular trafficking, including the movement of vesicles between the plasma membrane and organelles. thno.orguga.edu While the direct impact of KM91104 on all aspects of vesicular trafficking is an area of ongoing investigation, its effect on V-ATPase suggests a potential to interfere with these processes. thno.orguga.eduscholaris.ca For instance, in osteoclasts, V-ATPase is crucial for the trafficking of the ruffled border membrane, which is essential for bone resorption. thno.org

Characterization of KM91104 Effects on Specific Protein-Protein Interactions within the V-ATPase Complex

A key aspect of KM91104's mechanism is its specific targeting of protein-protein interactions within the V-ATPase complex. KM91104 is reported to specifically target the interaction between V-ATPase subunit a3 and subunit B2. selleckchem.comselleckchem.comglpbio.cnmedchemexpress.com The V-ATPase is composed of two main sectors: V1 (ATP-hydrolytic) and V0 (proton-translocation). frontiersin.orgnih.gov The a subunit is part of the V0 sector, while the B subunit is part of the V1 sector. frontiersin.orgnih.gov The interaction between the a and B subunits is thought to contribute to the stator complex, which is vital for the rotational mechanism of the enzyme. nih.gov

Studies utilizing in vitro binding models, such as ELISA, have been used to screen for inhibitors of the a3-B2 interaction, and KM91104 was identified through such screens. scholaris.ca The finding that KM91104 inhibits osteoclast bone resorption at concentrations similar to its IC50 for inhibiting the in vitro a3-B2 protein interaction supports the idea that disrupting this specific interaction is a key part of its mechanism in cells where the a3 isoform is highly expressed, such as osteoclasts. uga.eduscholaris.ca

Research into KM91104's Influence on Cellular Bioenergetics and Mitochondrial Dynamics

The impact of KM91104 on cellular bioenergetics and mitochondrial dynamics has also been investigated, particularly in the context of its role as a V-ATPase inhibitor. V-ATPases can indirectly influence cellular energy status and metabolic activity. science.govnih.govresearchgate.net Inhibition of V-ATPase by KM91104 has been associated with reduced metabolic activity in hHSCs. science.govnih.govresearchgate.net

Furthermore, studies in pancreatic β-cells have used KM91104 to investigate the link between endolysosomal function and mitochondrial oxygen consumption. nih.gov Unlike some other V-ATPase inhibitors, KM91104 did not impair the function of isolated mitochondria, allowing researchers to specifically assess the role of endolysosomal function on whole-cell respiration. nih.gov This research suggests that while KM91104 impacts pathways related to V-ATPase activity, its direct effects on mitochondrial function may be limited, differentiating it from compounds with off-target mitochondrial effects. nih.govresearchgate.net

The connection between V-ATPase activity, lysosomal function, and cellular bioenergetics is an active area of research. researchgate.netmdpi-res.com Alterations in lysosomal acidification and trafficking can affect nutrient sensing pathways, such as mTOR, which in turn regulate cellular metabolism and mitochondrial function. thno.orgfrontiersin.org While the direct influence of KM91104 on mitochondrial dynamics (fission and fusion) requires further specific investigation, its impact on processes that regulate cellular energy status suggests a potential indirect influence. nih.gov

Here is a summary of some research findings related to KM91104's effects:

Study ContextObserved Effect of KM91104Relevant SectionSource
Human Hepatic Stellate CellsDecreased cytosolic pH, Increased lysosomal pH, Reduced metabolic activity3.1, 3.2, 3.4 science.govnih.govresearchgate.net
OsteoclastsInhibition of bone resorption3.3 scholaris.caresearchgate.netresearchgate.netresearchgate.net
Pancreatic β-cellsInhibition of endolysosomal acidification, No impairment of isolated mitochondrial function3.2, 3.4 nih.govresearchgate.net
In vitro a3-B2 binding modelInhibition of a3-B2 protein interaction3.3 uga.eduscholaris.ca

Exploration of Biological and Pathophysiological Roles of Km91104

Investigations in Bone Remodeling and Osteoclast Biology

Bone remodeling is a dynamic process involving the balanced activity of osteoblasts (bone formation) and osteoclasts (bone resorption). mpg.demedicine.dp.ua V-ATPases are highly expressed in the ruffled border of bone-resorbing osteoclasts, where they are crucial for secreting protons to dissolve bone mineral. nih.govthno.org KM91104, by inhibiting V-ATPase, has been studied for its potential to modulate osteoclast activity and thus influence bone remodeling. nih.govthno.org

Regulation of Osteoclast-Mediated Bone Resorption by KM91104

KM91104 has demonstrated an inhibitory effect on osteoclast-mediated bone resorption. Studies using in vitro models, such as RANKL-differentiated RAW 264.7 cells, have shown that KM91104 can inhibit resorption on both synthetic hydroxyapatite (B223615) surfaces and dentin slices. nih.govmerckmillipore.comfishersci.com The compound specifically targets the interaction between the a3 and b2 subunits of V-ATPase, which is important for the trafficking of ruffled border V-ATPase in activated osteoclasts. nih.govthno.org

Detailed research findings indicate that KM91104 inhibits osteoclast resorption with an IC₅₀ of approximately 1.2 µM in these in vitro models. nih.govmerckmillipore.comfishersci.com This suggests a potent effect on the bone-resorbing activity of osteoclasts.

Differential Effects on Osteoclast Differentiation and Maturation Processes

Investigations have also examined the effects of KM91104 on the differentiation and maturation of osteoclasts. Studies using RANKL-differentiated RAW 264.7 cells have shown that KM91104 does not significantly affect cell viability at concentrations that inhibit resorption. nih.govmerckmillipore.comfishersci.com Furthermore, KM91104 appears to have negligible effects on osteoclast differentiation induced by RANKL at concentrations up to 20 µM, with an IC₅₀ greater than 40 µM for the osteoclast differentiation marker enzyme, TRAP. nih.govresearchgate.netresearchgate.net

While the effect on TRAP expression was minimal, a small but significant decrease in the formation of multinucleated osteoclasts was observed even at lower concentrations (0.3 µM), with a steady decline at higher concentrations up to 20 µM (IC₅₀ ~20 µM). researchgate.net This suggests that while KM91104 may not strongly inhibit the early stages of differentiation as measured by TRAP activity, it might have some impact on the later stages involving cell fusion and the formation of multinucleated osteoclasts at higher concentrations.

The following table summarizes some of the key findings regarding KM91104's effects on osteoclast activity:

Osteoclast ProcessAssay MethodKM91104 EffectIC₅₀ (approx.)Reference
Bone ResorptionResorption on hydroxyapatite/dentin slicesInhibition1.2 µM nih.govmerckmillipore.comfishersci.com
Cell ViabilityGrowth and cytotoxicity assays (RAW 264.7)Negligible effect up to 20 µM~20 µM nih.govresearchgate.net
Differentiation (TRAP)TRAP staining/activity (RAW 264.7 + RANKL)Not significantly affected up to 20 µM>40 µM nih.govresearchgate.netresearchgate.net
Differentiation (Fusion)Multinucleated osteoclast formation (RAW 264.7 + RANKL)Small decrease starting at 0.3 µM, steady decline~20 µM researchgate.net

Modulation of Intracellular Signaling Pathways in Preclinical Models

Beyond its direct effects on V-ATPase and osteoclasts, KM91104 has been implicated in modulating several intracellular signaling pathways in preclinical models.

Inhibition of Wnt/β-catenin Signaling by KM91104

The Wnt/β-catenin signaling pathway is a crucial regulator of various cellular processes, including cell proliferation, differentiation, and tissue homeostasis. gavinpublishers.comdovepress.comnih.gov While the primary mechanism of KM91104 is V-ATPase inhibition, some research suggests a potential interplay with Wnt/β-catenin signaling. One source mentions that KM91104 is a vacuolar-ATPase inhibitor shown to neutralize certain effects via disruption of TLR4 surface expression, and another source in the context of Wnt/β-catenin signaling inhibitors mentions KM91104 as a vacuolar-ATPase inhibitor. nih.govresearchgate.net However, direct detailed research findings explicitly demonstrating KM91104's inhibitory effect on Wnt/β-catenin signaling itself were not prominently found in the provided search results. The connection appears to be indirect or mentioned in contexts where other inhibitors of this pathway are discussed.

Disruptive Effects on TLR4 Surface Expression in Oligodendroglial Cells

KM91104 has been shown to disrupt the surface expression of Toll-like receptor 4 (TLR4) in oligodendroglial cells. nih.govresearchgate.net This effect is considered a potential mechanism by which KM91104 can neutralize the negative impact of certain proteins, such as the Human Endogenous Retrovirus W (HERV-W) envelope protein (ENV), which activates TLR4 signaling and contributes to myelination deficits. nih.govresearchgate.net

Confocal microscopy and proximity ligation assays have provided evidence for this disruptive effect. researchgate.net KM91104 treatment resulted in an interior distribution pattern of TLR4 receptor molecules in oligodendroglial cells exposed to the ENV protein, in contrast to the surface distribution observed with ENV exposure alone. researchgate.net This suggests that KM91104 prevents TLR4 from being properly presented on the cell surface, thereby inhibiting downstream signaling. nih.govresearchgate.net

Data from quantification studies showed a shift in TLR4 localization from the surface to the interior of the cell upon treatment with KM91104 in the presence of ENV. researchgate.net

TreatmentTLR4 LocalizationObservation MethodReference
ENV onlySurfaceConfocal microscopy, Proximity ligation researchgate.net
ENV + KM91104InteriorConfocal microscopy, Proximity ligation researchgate.net

Impact on Fibrogenic Processes in In Vitro and Ex Vivo Systems

Attenuation of Hepatic Stellate Cell Activation and Pro-Fibrogenic Characteristics

Hepatic stellate cells (HSCs) are recognized as key mediators in the development of liver fibrosis nih.govfrontiersin.orgjci.orgmdpi.com. Activation of HSCs is a critical event in this process, leading to their transformation into myofibroblast-like cells characterized by proliferation, contractility, and the excessive production of extracellular matrix components, including collagen nih.govfrontiersin.orgjci.orgmdpi.com. Intracellular pH (pHi) homeostasis plays a significant role in the activation of HSCs, with higher pHi associated with the activated state nih.gov. The vacuolar H+ adenosine-triphosphatase (v-ATPase) complex is a crucial regulator of pHi nih.gov.

Research has investigated the functional role of v-ATPase in the activation of primary human HSCs (hHSCs) nih.gov. Studies have demonstrated that the expression of different v-ATPase subunits is increased in both in vivo and in vitro activated hHSCs compared to their nonactivated counterparts nih.gov. KM91104, identified as a cell-permeable, non-macrolide small molecule inhibitor of v-ATPase, has been shown to specifically target the interaction between the a3 and b2 subunits of v-ATPase selleckchem.comnih.gov.

Specific inhibition of v-ATPase using KM91104 has been shown to induce a down-regulation of the HSC fibrogenic gene profile in in vitro and ex vivo systems nih.gov. This effect coincided with several cellular changes, including increased lysosomal pH, decreased intracellular pH (pHi), activation of AMP-activated protein kinase (AMPK), reduced proliferation, and lower metabolic activity in HSCs nih.gov. These findings suggest that KM91104, through its inhibitory action on v-ATPase, can attenuate the pro-fibrogenic characteristics of activated hepatic stellate cells nih.gov.

The expression of v-ATPase subunits was found to be differently regulated by the AMPK α1 and AMPK α2 subunits nih.gov. Activation of v-ATPase in hHSCs was shown to be dependent on AMPKα1 nih.gov. Furthermore, v-ATPase expression was observed to be increased in fibrotic livers from bile duct-ligated mice and in human cirrhotic livers nih.gov. These observations support the potential of targeting v-ATPase as a strategy for developing anti-fibrotic therapies nih.gov.

Examination in Other Physiological Contexts (e.g., Ionoregulation in Aquatic Organisms)

Beyond its effects on mammalian cells, KM91104 has also been utilized in studies exploring physiological processes in other organisms, including ionoregulation in aquatic species biologists.comnih.gov. Ionoregulation, the process by which organisms regulate the balance of ions within their bodies, is critical for survival, particularly in environments with varying salinity nih.gov. Aquatic organisms have developed diverse mechanisms for ion transport across specialized epithelia nih.gov.

In the freshwater crustacean Daphnia magna, the nuchal organ in embryos and neonates is a site of significant ion transport, including Na+ influx biologists.comnih.gov. Studies employing the scanning ion-selective electrode technique along with specific transporter inhibitors have investigated the mechanisms of Na+ transport across this organ biologists.comnih.gov.

KM91104 has been used as a tool to investigate the role of vacuolar H+-ATPase (V-ATPase) in Na+ uptake in the nuchal organ of Daphnia magna biologists.comnih.gov. V-ATPase is known to play a role in energizing ion transport in various biological systems biologists.comnih.gov. The application of KM91104, as a V-ATPase inhibitor, resulted in a reduction in Na+ influx across the nuchal organ biologists.com. Specifically, Na+ influx was reduced by 30% when treated with 100 µmol l−1 KM91104 biologists.com. This finding supports the involvement of V-ATPase in the mechanisms of Na+ uptake in this organism's nuchal organ biologists.comnih.gov.

This application of KM91104 highlights its utility as a pharmacological probe for investigating the contribution of v-ATPase to ion transport processes in diverse physiological contexts, including the ionoregulatory mechanisms in aquatic invertebrates biologists.comnih.gov.

Advanced Methodological Approaches in Km91104 Research

High-Throughput Screening and Compound Library Evaluation for V-ATPase Inhibitors

High-throughput screening (HTS) plays a significant role in identifying potential V-ATPase inhibitors like KM91104. This approach involves rapidly testing large libraries of chemical compounds to find those that exhibit the desired inhibitory activity. In the case of V-ATPases, HTS assays can be designed to measure the enzyme's proton pumping activity or the interaction between specific subunits. For instance, an ELISA-based solid-phase binding assay adapted for a high-throughput robotics platform was used to screen for small molecule inhibitors of the a3-B2 interaction in osteoclast V-ATPases. nih.govresearchgate.net This type of screening allows for the efficient identification of lead compounds from diverse chemical libraries.

Comprehensive Structure-Activity Relationship (SAR) Studies of KM91104 Analogs

Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to the chemical structure of KM91104 affect its activity and selectivity. These studies involve synthesizing a series of related compounds (analogs) with systematic structural variations and evaluating their biological effects.

Rational Design and Synthesis of KM91104 Derivatives

Rational design and synthesis of KM91104 derivatives are guided by the insights gained from SAR studies and computational modeling. This process involves designing new molecules with specific structural features predicted to enhance potency, improve selectivity, or alter pharmacokinetic properties. The synthesis of these designed analogs allows for experimental validation of the predictions and further refinement of the SAR model. While specific details on the rational design and synthesis of KM91104 derivatives are not extensively detailed in the provided search results, the existence of structural analogs like KM91201, which is reported as inactive, implies that such studies have been conducted to understand the structural requirements for KM91104's activity. researchgate.net

Identification of Pharmacophore Features and Key Structural Determinants for Activity and Selectivity

Pharmacophore features represent the essential steric and electronic characteristics of a molecule that are necessary for its optimal interaction with a specific biological target. Identifying these features for KM91104 involves analyzing the structures of active and inactive analogs to pinpoint the critical functional groups and their spatial arrangement required for inhibiting the a3-b2 interaction of V-ATPase. While direct information on the specific pharmacophore model for KM91104 was not found, studies on other ATPase inhibitors highlight the importance of identifying key structural determinants and using computational modeling for this purpose. science.govscience.gov For KM91104, the benzohydrazide (B10538) core and the positions of hydroxyl groups are likely important structural features contributing to its activity. nih.govinvivochem.cn

Utilization of Diverse In Vitro Cell Culture Models for Functional and Pathway Analysis

In vitro cell culture models are extensively used to investigate the cellular effects of KM91104 and its mechanism of action. These models allow for controlled experiments to assess the compound's impact on V-ATPase activity, cellular pH, and downstream signaling pathways.

Osteoclast Models: RANKL-differentiated RAW 264.7 cells are a common in vitro model for studying osteoclast differentiation and function. merckmillipore.comnih.govresearchgate.netfishersci.com KM91104 has been shown to inhibit osteoclast resorption in this model without significantly affecting cell viability or differentiation at certain concentrations. merckmillipore.comnih.govfishersci.com Primary bone marrow-derived osteoclasts have also been used to confirm the inhibitory effect of KM91104 on resorption. scholaris.ca Assays such as the total solubilized TRAP assay are used to evaluate osteoclast differentiation, while resorption assays on synthetic hydroxyapatite (B223615) surfaces or dentin slices assess their functional activity. nih.govresearchgate.net

Other Cell Lines: MCF-7 cells, a breast cancer cell line, have been used in studies involving KM91104, particularly in the context of nanoparticle delivery systems. Human hepatic stellate cells (HSCs) have also been utilized, where KM91104 induced a down-regulation of the fibrogenic gene profile. science.govscience.gov These diverse cell models help to explore the effects of KM91104 in different biological contexts.

Data Table: In Vitro Effects of KM91104 on RAW 264.7 Cells

AssayEndpointKM91104 ConcentrationResultCitation
Cell Growth (5-day exposure)Cell ViabilityUp to 20 µMNegligibly affected (IC₅₀ ≥ 40 µM) nih.govresearchgate.net
Cytotoxicity (MTS assay)Cell ViabilityUp to 2.5 µMNegligible cytotoxicity (IC₅₀ ~20 µM) nih.gov
Osteoclast Differentiation (TRAP)Differentiation and fusion after 5 daysVariousDid not significantly affect RANKL-mediated differentiation nih.govresearchgate.netscholaris.ca
Osteoclast ResorptionBone Resorption1.2 µMInhibited osteoclast resorption on hydroxyapatite and dentin slices merckmillipore.comfishersci.com
V-ATPase Inhibitiona3-b2 subunit interaction2.3 µMInhibited in vitro (IC₅₀) merckmillipore.comfishersci.com

Note: IC₅₀ values may vary slightly between studies and assay conditions.

Application of Preclinical In Vivo Animal Models for Efficacy Assessment

While specific detailed studies of KM91104 in in vivo models are not extensively described in the provided search results, the context of V-ATPase inhibitors in bone loss diseases and tumor metastasis suggests that in vivo studies would be a necessary step in the research pipeline. nih.govthno.orgnih.govresearchgate.net Research on other V-ATPase inhibitors and related compounds in animal models, such as ovariectomized rats for bone loss and mouse models for osteolysis, indicates the types of in vivo studies that would be relevant for KM91104. thno.orgnih.gov The use of nanocarriers to deliver KM91104 in preclinical studies has also been mentioned, implying in vivo applications to improve drug delivery and efficacy. windows.net

Integration of Computational Chemistry and Molecular Modeling Techniques

Computational chemistry and molecular modeling techniques are valuable tools in KM91104 research, complementing experimental studies. These methods can be used to:

Predict the binding mode and affinity of KM91104 to its target, the V-ATPase a3-b2 interface.

Design and predict the properties of novel KM91104 analogs before their synthesis.

Analyze structure-activity relationships at a molecular level.

Understand the conformational changes of V-ATPase subunits upon inhibitor binding.

While specific computational studies focused solely on KM91104's interaction with V-ATPase subunits are not detailed in the provided results, the application of these techniques in the study of other ATPase inhibitors and protein-protein interactions is well-established. science.govscience.govscience.govresearchgate.net The use of molecular modeling to understand the binding sites and crucial structural elements of inhibitors is considered essential for developing new drugs targeting ATPases. science.gov

Comparative Academic Analysis with Other V Atpase Modulators

Distinguishing KM91104 from Pan-V-ATPase Inhibitors (e.g., Bafilomycin A1, Concanamycin A)

KM91104 is characterized as a cell-permeable inhibitor that exhibits specificity towards the interaction between the a3 and b2 subunits of the V-ATPase complex. medchemexpress.comselleckchem.com This contrasts significantly with widely used pan-V-ATPase inhibitors such as Bafilomycin A1 and Concanamycin A. wikipedia.orgresearchgate.net These macrolide antibiotics are known for their potent and broad-spectrum inhibition of V-ATPases across various eukaryotic organisms. wikipedia.orgresearchgate.net

Bafilomycin A1, for instance, is reported to bind to the ATPV0C subunit within the V0 domain of the V-ATPase, thereby inhibiting the proton translocation machinery. researchgate.netnih.gov Concanamycin A also targets the V-ATPase with high selectivity over other types of ATPases. The primary functional consequence of these pan-inhibitors is the widespread disruption of acidification in numerous cellular compartments, including lysosomes, endosomes, and the Golgi apparatus. wikipedia.orgfrontiersin.orgnih.gov This broad inhibition can lead to significant cellular dysfunction and, at higher concentrations, programmed cell death. researchgate.net

In contrast, KM91104's mechanism of action, focused on disrupting a specific subunit interaction (a3-b2), suggests a more targeted modulation of V-ATPase function. medchemexpress.comselleckchem.com This specificity is particularly relevant in cells that express the a3 subunit isoform, such as osteoclasts and certain cancer cells. nih.govoncotarget.comamegroups.org The targeted approach of KM91104 may offer advantages in terms of reduced off-target effects and potentially lower toxicity compared to the indiscriminate inhibition caused by pan-inhibitors.

The differing specificities are reflected in their typical effective concentrations and cellular outcomes. While pan-inhibitors operate in the nanomolar range for broad V-ATPase inhibition and various cellular effects, KM91104 has shown efficacy in the micromolar range in specific cellular contexts, such as inhibiting osteoclast-mediated bone resorption. researchgate.netsigmaaldrich.com

Feature KM91104 Bafilomycin A1 / Concanamycin A
Target Specificity Specific to a3-b2 subunit interaction medchemexpress.comselleckchem.com Pan-V-ATPase inhibitors wikipedia.orgresearchgate.net
Binding Site a3-b2 subunit interface medchemexpress.comselleckchem.com V0 domain (e.g., ATPV0C for BafA1) researchgate.netnih.gov
Effect on Acidification Inhibits V-ATPase activity scholaris.ca Inhibits acidification of various organelles wikipedia.orgfrontiersin.orgnih.gov
IC50 (V-ATPase Inhibition) 2.3 µM (in vitro a3-b2 interaction) sigmaaldrich.com Nanomolar range researchgate.net
IC50 (Cellular effect) 1.2 µM (osteoclast resorption) sigmaaldrich.com Nanomolar range (various cellular effects) researchgate.net
Impact on Cell Viability/Formation Does not significantly affect osteoclastogenesis at effective concentrations sigmaaldrich.com Can induce programmed cell death at higher concentrations researchgate.net

Comparative Study with Other Subunit-Specific V-ATPase Modulators

While KM91104 targets the a3-b2 interaction, research into other subunit-specific V-ATPase modulators is ongoing. The V-ATPase complex is composed of numerous subunits, and different isoforms of these subunits can exist, contributing to the targeting and specific functions of V-ATPases in different cellular contexts. nih.govthno.org For example, isoforms of the a subunit (a1, a2, a3, a4) play a role in directing V-ATPases to specific membranes. nih.gov

Targeting specific subunit interactions, as exemplified by KM91104's action on a3-b2, represents a strategy to modulate V-ATPase activity in a more nuanced way than pan-inhibition. Another example explored in research involves targeting the interaction between the a3 and d2 subunits, which has shown promise in inhibiting V-ATPase activity and reducing osteoclast resorptive activity without impacting osteoclast formation. scholaris.ca This highlights a broader approach in V-ATPase research to identify compounds that interfere with the assembly or interaction of specific subunit combinations relevant to particular physiological or pathological processes.

The development of subunit-specific inhibitors like KM91104 is driven by the recognition that while V-ATPases are essential for basic cellular functions, specific isoforms and subunit interactions may be predominantly involved in specialized processes or disease states. By targeting these specific interactions, researchers aim to achieve therapeutic effects in relevant cells or tissues while minimizing impact on housekeeping V-ATPase functions in other parts of the organism.

Contrasting Mechanisms with Alternative Preclinical Interventions for Related Pathologies

V-ATPases are implicated in a variety of pathologies, including bone disorders like osteoporosis and certain cancers, where they contribute to processes such as bone resorption and tumor cell invasion. nih.govoncotarget.comnih.govthno.org Preclinical interventions for these conditions can involve diverse mechanisms that may or may not directly involve V-ATPase modulation.

Alternative preclinical interventions might focus on pathways downstream of V-ATPase activity or entirely unrelated mechanisms contributing to the disease. For instance, in the context of bone resorption, bisphosphonates are a class of drugs that inhibit osteoclast activity through mechanisms involving the disruption of the mevalonate (B85504) pathway, distinct from directly affecting V-ATPase. Similarly, in cancer research, interventions might target cell proliferation signaling pathways, angiogenesis, or immune checkpoints.

KM91104's mechanism is distinct in that it directly interferes with a fundamental aspect of V-ATPase function – the interaction between specific subunits essential for the pump's activity in certain cell types. medchemexpress.comselleckchem.com This direct modulation of the proton pump offers a different angle compared to interventions that target the downstream consequences of altered pH or other cellular processes influenced by V-ATPase.

For example, in liver fibrosis, where V-ATPase activity in hepatic stellate cells is implicated in disease progression, alternative interventions might target inflammatory mediators or the deposition of extracellular matrix. researchgate.netscience.gov KM91104, by directly inhibiting V-ATPase in these cells through its specific subunit targeting, provides a mechanism that is fundamentally different from these alternative approaches. This directness allows researchers to specifically investigate the role of V-ATPase activity, mediated through the a3-b2 interaction, in the pathogenesis of such conditions.

Broader Perspectives on V-ATPase Inhibition in Research Paradigms

The study of V-ATPase inhibition extends beyond the development of potential therapeutics to encompass a broader research paradigm aimed at understanding the complex biology of these proton pumps. V-ATPase inhibitors, including both pan-inhibitors and subunit-specific compounds like KM91104, serve as valuable tools for dissecting the roles of V-ATPases in various cellular processes.

Research paradigms involving V-ATPase inhibition include investigating the impact on organelle acidification, membrane trafficking, protein degradation pathways (such as autophagy), and cellular signaling. wikipedia.orgnih.govmdpi.comnih.gov The ability to selectively inhibit V-ATPases containing specific subunits, as with KM91104 targeting a3-b2, allows for more precise investigations into the functions of particular V-ATPase isoforms in different cell types and subcellular locations.

Furthermore, V-ATPase inhibition research contributes to understanding the regulatory mechanisms governing V-ATPase assembly, disassembly, and trafficking, which are crucial for controlling their activity in response to cellular needs and environmental cues. nih.govnih.gov The use of specific inhibitors helps in delineating the roles of different subunits and their interactions in these dynamic processes.

The development of subunit-specific inhibitors also opens avenues for exploring the therapeutic potential of targeting V-ATPases in diseases where specific isoforms are upregulated or particularly critical. amegroups.orgthno.org This includes investigating their efficacy in preclinical models of cancer, bone disorders, and other conditions linked to V-ATPase dysfunction. The research on KM91104 exemplifies this paradigm by focusing on its effects in contexts where the a3 subunit is relevant, such as osteoclast activity. scholaris.casigmaaldrich.com

Future Research Directions and Preclinical Translational Prospects for Km91104

Identification of Novel Preclinical Therapeutic Applications

The preclinical exploration of KM91104 has primarily focused on its effects on osteoclast function and Wnt/β-catenin signaling. KM91104 has been shown to be an effective molecule in inhibiting osteoclast resorption, suggesting potential applications in bone loss diseases where excessive bone resorption by osteoclasts is a contributing factor scholaris.canih.govfrontiersin.org. Given the critical role of osteoclasts in maintaining bone homeostasis, inhibitors targeting their activity, such as KM91104, show potential for development into new drugs for bone loss conditions nih.gov.

Furthermore, KM91104 has been observed to inhibit Wnt/β-catenin signaling and suppress intestinal tumorigenesis in preclinical models nih.govresearchgate.net. Deregulation of Wnt signaling is frequently implicated in various cancers, particularly gastrointestinal cancers nih.govresearchgate.net. This suggests that KM91104 or its derivatives could be investigated for their preclinical efficacy in these cancer types, potentially as a strategy to target aberrant Wnt pathway activity. nih.govresearchgate.net

Beyond these initial areas, the ubiquitous nature of V-ATPases and their involvement in various cellular processes, including intracellular trafficking, pH homeostasis, and signaling pathways, imply that KM91104 could have preclinical applications in other disease contexts where these processes are dysregulated researchgate.netescholarship.orgnih.gov. Identifying these novel preclinical therapeutic applications will require further in vitro and in vivo studies to evaluate the compound's effects on different cell types and disease models.

Continued Development of Optimized KM91104 Analogs with Enhanced Specificity and Efficacy

Initial screening efforts identified KM91104 as a model compound inhibiting the V-ATPase a3-B2 subunit interaction, although another tested analog exhibited toxicity scholaris.ca. This highlights the importance of continued analog development to optimize the properties of KM91104. Future research should focus on synthesizing and evaluating new derivatives of KM91104 with enhanced specificity for the target V-ATPase subunit interaction (a3-B2) to potentially minimize off-target effects on other V-ATPase isoforms or unrelated proteins. scholaris.ca

Optimizing efficacy is another critical aspect of analog development. This involves designing compounds with improved potency at lower concentrations and favorable pharmacokinetic properties for preclinical studies. Structure-activity relationship studies will be essential to understand how modifications to the KM91104 structure influence its interaction with the V-ATPase subunits and its biological activity. The development of lead compounds requires evaluation of solubility, formulation, preliminary pharmacokinetics, and testing in suitable in vivo models researchgate.net.

Exploration of Combination Strategies with Other Investigational Agents in Preclinical Settings

Given KM91104's mechanism as a V-ATPase inhibitor and its impact on pathways like Wnt signaling, exploring combination strategies with other investigational agents in preclinical settings presents a promising avenue. Combining KM91104 with agents that target complementary pathways or have synergistic effects could lead to enhanced therapeutic outcomes and potentially overcome mechanisms of resistance.

For instance, in the context of cancer, combining KM91104 with other Wnt pathway inhibitors or agents that target different aspects of tumor biology or the tumor microenvironment could be investigated nih.govresearchgate.netnih.gov. Preclinical studies evaluating such combinations in relevant disease models are necessary to assess their combined efficacy and potential for synergistic interactions. The search results indicate that combination therapies are a popular direction of research in areas like cancer immunotherapy and targeting the tumor microenvironment nih.govwindows.net.

Addressing Challenges in Achieving Cell-Type Specificity for Research Tools

A significant challenge in utilizing compounds like KM91104 as research tools or therapeutic agents is achieving sufficient cell-type specificity. While KM91104 targets a specific interaction within the V-ATPase, V-ATPases are present in various cell types and are involved in fundamental cellular processes researchgate.netescholarship.orgnih.gov. Therefore, ensuring that KM91104 selectively affects the desired cell population (e.g., osteoclasts in bone diseases or specific cancer cells in tumors) while sparing other healthy cells is crucial for both research accuracy and therapeutic potential.

Future research needs to address this challenge through various strategies. This could involve developing targeted delivery systems that preferentially deliver KM91104 to specific cell types nih.gov. Alternatively, structural modifications to KM91104 or its analogs could be explored to enhance their affinity for V-ATPase complexes or related targets that are uniquely or highly expressed in the target cells. Methodologies for identifying cell-type-specific markers and regulatory elements are continuously evolving, which could aid in developing targeted approaches for KM91104 elifesciences.orgbiorxiv.orgnih.govfrontiersin.orgnih.gov.

Unraveling Undiscovered Off-Target Molecular Interactions in Preclinical Studies

Identifying potential off-target interactions is a critical step in the preclinical evaluation of any small molecule to predict potential safety issues and increase the likelihood of successful translation frontiersin.orgdrugdiscoverynews.comenvolbio.comnih.gov. Although KM91104 was tested for toxicity in a specific cell line scholaris.ca, a comprehensive understanding of its potential interactions with unintended biological targets beyond the V-ATPase a3-B2 subunits is essential.

Q & A

Q. What is the molecular mechanism of KM91104 in inhibiting osteoclast-mediated bone resorption?

KM91104 specifically targets the interaction between V-ATPase a3 and B2 subunits, disrupting proton transport essential for osteoclast acid secretion. Methodologically, this can be validated via co-immunoprecipitation assays and structural analysis (e.g., cryo-EM) to confirm subunit binding disruption . Dose-response experiments (e.g., 0–40 μM KM91104) in RAW 264.7-derived osteoclasts show reduced resorption pits on hydroxyapatite surfaces (EC₅₀ ≈ 1.2 μM) .

Q. Which experimental models are appropriate for studying KM91104 efficacy?

  • In vitro : Bone marrow mononuclear macrophage (BMM) cultures treated with RANKL to induce osteoclast differentiation. Resorption activity is quantified using synthetic hydroxyapatite plates or dentin slices, with silver nitrate staining for pit visualization .
  • Validation : Include cytotoxicity assays (e.g., MTT) to distinguish inhibitory effects from cell death (safe range: ≤20 μM) .

Q. How to standardize KM91104 treatment protocols for reproducibility?

  • Dose selection : Use 1.25–5.00 μM for functional assays, as higher doses (>20 μM) risk cytotoxicity .
  • Controls : Include untreated osteoclasts and V-ATPase inhibitors (e.g., bafilomycin A1) as comparators .
  • Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed methodology, including batch-specific purity (≥98%) and solvent storage conditions (-85°C to -65°C) .

Advanced Research Questions

Q. How to resolve contradictions in KM91104 efficacy between artificial and authentic bone resorption models?

KM91104 exhibits greater efficacy on dentin slices (collagen-rich matrix) than synthetic hydroxyapatite, likely due to differences in mineral hydration and matrix composition. Methodological adjustments:

  • Use Picro-Sirius Red fluorescence to quantify collagen exposure in dentin .
  • Compare proteolytic activity (e.g., cathepsin K assays) alongside acid secretion to isolate V-ATPase-specific effects .

Q. What statistical approaches address variability in osteoclast count data post-KM91104 treatment?

  • Apply ANOVA with post-hoc Tukey tests for multi-dose comparisons (e.g., osteoclast counts: 27.33 ± 13.65 at 5 μM vs. 116.67 ± 9.71 in controls) .
  • Use bootstrapping to account for non-normal distributions in small-sample resorption area datasets .

Q. How to design a study integrating KM91104 with NF-κB pathway analysis?

  • Experimental workflow :
    • Treat BMMs with KM91104 (1.25–5.00 μM) and RANKL.
    • Perform Western blotting for IκBα degradation and p65 nuclear translocation .
    • Correlate NF-κB suppression with osteoclast-specific gene expression (e.g., CTSK, TRAP) via qPCR .
  • Data interpretation : Use dose-dependent inhibition curves to identify synergistic/antagonistic effects with other NF-κB inhibitors.

Methodological & Ethical Considerations

Q. How to ensure data integrity when reporting KM91104 cytotoxicity?

  • Blinding : Assign independent researchers to treat cells and analyze viability.
  • Replication : Repeat assays ≥3 times across different cell passages .
  • Ethics : Adhere to institutional guidelines for primary cell use and disclose conflicts of interest (e.g., KM91104 supplier affiliations) .

Q. What are best practices for sharing KM91104-related data?

  • Public repositories : Deposit raw microscopy images (e.g., Fig. 8A–D ) in platforms like Figshare with CC-BY licenses.
  • Collaboration requests : Follow frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) when proposing data-sharing agreements with institutions .

Data Presentation & Publication

Q. What supplementary materials are critical for KM91104 publications?

  • Mandatory : Synthetic procedures for KM91104 analogs (if applicable), full gel/blot images, and raw resorption assay data .
  • Optional : 3D molecular docking models of KM91104-V-ATPase interactions submitted as .pdb files .

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